molecular formula C8H11N5O B13716589 9-[2-(Hydroxypropyl-d6] Adenine

9-[2-(Hydroxypropyl-d6] Adenine

Cat. No.: B13716589
M. Wt: 199.24 g/mol
InChI Key: MJZYTEBKXLVLMY-FKDRLKISSA-N
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Description

9-[2-(Hydroxypropyl-d6] Adenine is a labeled compound commonly used in research and analysis. It is an aminopurine derivative, which contains an adenine molecule and a hydroxypropyl-d6 derivative. This compound is an analog of aminopurine and can be substituted for natural adenine in certain experiments and assays .

Preparation Methods

Chemical Reactions Analysis

9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions where the hydroxypropyl-d6 group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with specific molecular targets. It acts as a ligand for thymidine kinase and an inhibitor of adenosine deaminase. These interactions play a crucial role in purine metabolism and adenosine homeostasis, modulating signaling by extracellular adenosine .

Comparison with Similar Compounds

9-[2-(Hydroxypropyl-d6] Adenine is unique due to its labeled hydroxypropyl-d6 group, which makes it particularly useful in NMR experiments. Similar compounds include:

These compounds share similar structures but differ in their specific labeling and functional groups, making this compound unique for certain experimental applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

199.24 g/mol

IUPAC Name

1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/i1D3,2D2,5D

InChI Key

MJZYTEBKXLVLMY-FKDRLKISSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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